Zinc sulfate monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZCSKGULNFAMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035019 | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Zinc sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-19-7 | |

| Record name | Zinc sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of zinc sulfate monohydrate?

An In-depth Technical Guide to the Chemical Properties of Zinc Sulfate (B86663) Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of zinc sulfate monohydrate (ZnSO₄·H₂O). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and an understanding of its chemical behavior.

Physicochemical Properties

This compound is an inorganic compound that exists as a white, crystalline, or powdered solid. It is odorless and readily soluble in water.[1][2] This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ZnSO₄·H₂O | [3] |

| Molecular Weight | 179.47 g/mol | [4] |

| Appearance | White, free-flowing powder or crystalline solid | [2][3] |

| Odor | Odorless | [5] |

| Density | 3.28 gm/cm³ | [3] |

| Melting Point | Decomposes at 238°C | [3][6] |

| pH (50g/L in H₂O at 20°C) | 4.0 - 5.6 | [7] |

Solubility Profile

This compound is highly soluble in water.[2] Its solubility is a critical parameter in various applications, including the preparation of aqueous solutions for chemical reactions, pharmaceutical formulations, and agricultural uses. It is slightly soluble in alcohol and insoluble in acetone.[7]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [7] |

| Alcohol | Slightly soluble | [7] |

| Acetone | Insoluble | [7] |

Stability and Reactivity

This compound is a stable compound under normal storage conditions.[8][9] It is incompatible with strong oxidizing agents, strong acids, and bases.[8][9]

Thermal Decomposition

Upon heating, this compound undergoes dehydration and subsequent decomposition. The monohydrate loses its water molecule at temperatures above 238°C.[10] Further heating to around 680°C leads to decomposition into zinc oxide (ZnO) and sulfur dioxide (SO₂), which are hazardous fumes.[4]

The thermal decomposition process can be summarized as follows:

-

Dehydration: The process begins with the removal of the water of hydration. For this compound, this occurs around 238°C.

-

Decomposition: At higher temperatures (above 680°C), the anhydrous zinc sulfate decomposes.

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties are extensive and often proprietary. However, this guide outlines the general methodologies for key experiments based on available literature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis is employed to study the thermal stability and decomposition of this compound.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of dehydration and decomposition temperatures.

-

Methodology Outline:

-

A small, precisely weighed sample of this compound (e.g., ~5 mg) is placed in a TGA instrument crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert nitrogen).

-

The instrument records the mass of the sample as the temperature increases.

-

The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which dehydration and decomposition occur.

-

Complexometric Titration for Assay

The purity of this compound can be determined by complexometric titration.

-

Principle: This method involves the titration of zinc ions (Zn²⁺) with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), in the presence of a metal indicator. The color change of the indicator signals the endpoint of the titration.

-

Methodology Outline:

-

A known weight of this compound is dissolved in deionized water.

-

An appropriate buffer solution (e.g., ammonia-ammonium chloride buffer) is added to maintain a constant pH.

-

A metal indicator, such as Eriochrome Black T, is added to the solution.

-

The solution is titrated with a standardized EDTA solution.

-

The endpoint is reached when the indicator changes color (e.g., from wine red to blue), indicating that all the zinc ions have been complexed by the EDTA.

-

The concentration of zinc sulfate in the sample is calculated from the volume of EDTA solution used.

-

pH Measurement

The pH of an aqueous solution of this compound is a key characteristic.

-

Principle: The pH is a measure of the hydrogen ion concentration in a solution and is determined using a calibrated pH meter.

-

Methodology Outline:

-

A solution of known concentration (e.g., 50 g/L) is prepared by dissolving this compound in deionized water at a specific temperature (e.g., 20°C).

-

A calibrated pH meter with a glass electrode is immersed in the solution.

-

The pH reading is recorded once it stabilizes.

-

Logical Relationships of Chemical Properties

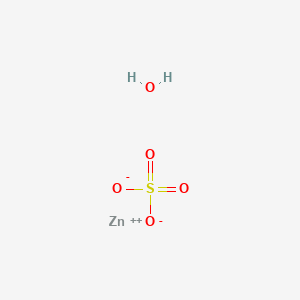

The chemical properties of zinc sulfate are interconnected. The following diagram illustrates the relationship between temperature, hydration state, and decomposition of zinc sulfate.

Caption: Thermal transitions of zinc sulfate hydrates leading to decomposition.

References

- 1. scispace.com [scispace.com]

- 2. How to test the chloride ion content in zinc sulfate? [rqsulfates.com]

- 3. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CRYSTALLIZATION OF ZINC SULPHATE SINGLE CRYSTALS AND ITS STRUCTURAL, THERMAL AND OPTICAL CHARACTERIZATION | Semantic Scholar [semanticscholar.org]

- 5. crownchampion.com [crownchampion.com]

- 6. pharmadekho.com [pharmadekho.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. inorganic chemistry - Crystallization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Determination of zinc sulfate | Metrohm [metrohm.com]

An In-depth Technical Guide to the Crystal Structure and Analysis of Zinc Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O) is a crucial inorganic compound with wide-ranging applications in pharmaceuticals, agriculture, and chemical synthesis. Its efficacy and behavior in these applications are intrinsically linked to its solid-state properties, including its crystal structure and response to various analytical techniques. This technical guide provides a comprehensive overview of the crystal structure of zinc sulfate monohydrate and detailed protocols for its analysis using modern analytical techniques.

Crystal Structure of this compound

This compound crystallizes in the monoclinic system, belonging to the space group Cc. The crystal structure consists of zinc ions (Zn²⁺) coordinated by oxygen atoms from both water molecules and sulfate tetrahedra. This arrangement forms a complex three-dimensional network. The coordination environment of the Zn²⁺ ion involves a distorted octahedral geometry.

Below is a summary of the crystallographic data for this compound.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 7.74 Å |

| b | 8.58 Å |

| c | 7.77 Å |

| α | 90° |

| β | 117.2° |

| γ | 90° |

| Z | 4 |

Note: Atomic coordinates for this compound were not available in the public domain at the time of this publication.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the experimental protocols for key analytical methods.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for confirming the crystalline phase and purity of this compound.

Experimental Protocol:

-

Instrument: A standard laboratory powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Sample Preparation: Gently grind the this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites. Mount the powder on a zero-background sample holder.

-

Data Collection:

-

2θ Scan Range: 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/minute.

-

-

Data Analysis: The resulting diffractogram should be compared with reference patterns from crystallographic databases (e.g., the Inorganic Crystal Structure Database - ICSD) to confirm the phase identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the vibrations associated with the sulfate group and the water of hydration.

Experimental Protocol:

-

Instrument: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

ATR Crystal: Diamond or Zinc Selenide (ZnSe).

-

Sample Preparation: Place a small amount of the finely powdered this compound directly onto the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans.

-

-

Data Analysis: The resulting spectrum will show characteristic absorption bands. Key vibrational modes for this compound include:

-

Broad bands in the 3500-3000 cm⁻¹ region corresponding to the O-H stretching vibrations of the water molecule.

-

A band around 1650 cm⁻¹ due to the H-O-H bending vibration of water.

-

Strong, sharp bands in the 1200-950 cm⁻¹ region associated with the stretching vibrations of the sulfate (SO₄²⁻) anion.

-

Bands in the 700-600 cm⁻¹ region corresponding to the bending vibrations of the sulfate anion.

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to the symmetric vibrations of the sulfate anion.

Experimental Protocol:

-

Instrument: A dispersive Raman spectrometer.

-

Laser Wavelength: 532 nm or 785 nm.

-

Laser Power: 5-10 mW at the sample to avoid dehydration.

-

Sample Preparation: Place a small amount of the powder on a microscope slide.

-

Data Collection:

-

Spectral Range: 100 cm⁻¹ to 3500 cm⁻¹.

-

Acquisition Time: 10-30 seconds.

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The Raman spectrum of this compound is characterized by a very strong, sharp peak around 1000 cm⁻¹ corresponding to the symmetric stretching mode (ν₁) of the sulfate ion. Other weaker bands corresponding to other sulfate vibrational modes and lattice modes will also be present.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process of this compound.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: Place 5-10 mg of the this compound powder into an aluminum or alumina (B75360) crucible.

-

Atmosphere: Dry nitrogen, flowing at a rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA curve will show a weight loss step corresponding to the loss of the water molecule. The DSC curve will show an endothermic peak associated with this dehydration event. The onset temperature of this peak provides information on the thermal stability of the hydrate. For this compound, the dehydration to the anhydrous form typically occurs in the range of 200-280 °C.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the characterization and analysis of this compound.

An In-depth Technical Guide to the Synthesis and Purification of Zinc Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for synthesizing and purifying zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O), a crucial compound in pharmaceutical and various industrial applications. The document details experimental protocols, presents quantitative data in a structured format, and includes process flow diagrams for enhanced clarity.

Introduction

Zinc sulfate monohydrate is an inorganic compound historically known as "white vitriol".[1] It is the most common form of zinc sulfate used in various industries, including agriculture, pharmaceuticals, and manufacturing.[2][3] In the pharmaceutical industry, high-purity zinc sulfate is essential for drug formulations, including oral supplements and injectable solutions, and must meet stringent standards such as those outlined in the United States Pharmacopeia (USP).[2][4][5] This guide focuses on the chemical synthesis and purification processes required to obtain high-grade this compound suitable for such demanding applications.

Synthesis of this compound

The primary industrial synthesis of zinc sulfate involves the reaction of a zinc-containing raw material with sulfuric acid.[3] The choice of raw material can influence the impurity profile of the resulting zinc sulfate solution, thereby affecting the subsequent purification strategy.

Synthesis from Zinc Oxide

A common and straightforward method for producing zinc sulfate is the reaction of zinc oxide (ZnO) with sulfuric acid (H₂SO₄).[6] This process is favored for its relatively clean reaction, assuming a high-purity zinc oxide source.

Reaction: ZnO + H₂SO₄ → ZnSO₄ + H₂O[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, add a calculated amount of deionized water.

-

Acid Addition: Slowly add concentrated sulfuric acid to the water to achieve the desired concentration (e.g., 25% H₂SO₄).[8] This step is exothermic and requires cooling.

-

Zinc Oxide Addition: Gradually add zinc oxide powder to the sulfuric acid solution with constant agitation. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Completion: Continue stirring the mixture until the reaction is complete, indicated by the cessation of heat generation and the dissolution of the zinc oxide. The final solution should be a concentrated zinc sulfate solution.

-

Initial Filtration: Filter the resulting solution to remove any unreacted zinc oxide or insoluble impurities.

Synthesis from Zinc-Containing Waste Residues

Industrial waste streams containing zinc, such as zinc ash or residues from other metallurgical processes, can also be used as a raw material.[9][10] This approach is more economical but typically introduces a wider range of impurities that must be removed.

Experimental Protocol:

-

Leaching: Add the zinc-containing waste residue to a sulfuric acid solution (e.g., 20-30% by weight) in a stirred tank reactor.[10] A common weight ratio of waste residue to sulfuric acid solution is 1:3.[10]

-

Reaction Control: Maintain stirring for a specified period (e.g., 2 hours) to ensure complete leaching of the zinc.[10] The pH of the solution is a critical parameter and should be monitored and controlled.[10]

-

Solid-Liquid Separation: After the leaching process, separate the resulting zinc sulfate solution from the solid residue (leachate) by filtration, typically using a filter press.[7][9]

Purification of Zinc Sulfate Solution

The purification of the crude zinc sulfate solution is a critical step to achieve the high purity required for pharmaceutical applications. The purification process is designed to remove various metallic impurities such as iron (Fe), copper (Cu), cadmium (Cd), nickel (Ni), and others.[11][12]

Removal of Iron

Iron is a common impurity, often present as both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. The removal process involves oxidation of Fe²⁺ to Fe³⁺ followed by precipitation as ferric hydroxide (B78521) (Fe(OH)₃).

Experimental Protocol:

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the zinc sulfate solution to oxidize any ferrous ions to ferric ions.[7][8][13]

-

2Fe²⁺ + H₂O₂ + 2H⁺ → 2Fe³⁺ + 2H₂O

-

-

pH Adjustment and Precipitation: Adjust the pH of the solution by adding a neutralizing agent like zinc oxide or zinc hydroxide.[7][9] This will cause the ferric ions to precipitate as ferric hydroxide, which is insoluble at a specific pH range.

-

Fe³⁺ + 3H₂O ⇌ Fe(OH)₃↓ + 3H⁺

-

-

Filtration: Filter the solution to remove the precipitated ferric hydroxide.[13]

Removal of Copper, Cadmium, and Nickel (Cementation)

Impurities such as copper, cadmium, and nickel, which are more noble than zinc, can be removed from the solution through a process called cementation.[11] This involves adding zinc powder to the solution, which causes the impurity metals to precipitate out.

Experimental Protocol:

-

Zinc Powder Addition: Add fine zinc powder to the iron-free zinc sulfate solution.[11][13] The amount of zinc powder added is typically in excess of the stoichiometric amount required to displace the impurity metals.

-

Cd²⁺ + Zn → Zn²⁺ + Cd↓[7]

-

Cu²⁺ + Zn → Zn²⁺ + Cu↓

-

Ni²⁺ + Zn → Zn²⁺ + Ni↓

-

-

Reaction Conditions: The cementation process can be enhanced by adjusting the temperature. For instance, heating the solution to 80-90°C can improve the removal of nickel.[14] Additives like antimony trioxide and copper sulfate can also be used to facilitate the removal of certain impurities.[14]

-

Filtration: After the reaction is complete, filter the solution to remove the precipitated metals.[14]

Crystallization of this compound

The final step is the crystallization of this compound from the purified solution. This is typically achieved through evaporation and cooling.

Experimental Protocol:

-

Concentration: Concentrate the purified zinc sulfate solution by evaporation.[1][8] Multi-effect evaporators are often used in industrial settings for energy efficiency.[7] The acidity of the solution should be maintained at around 1-2% sulfuric acid during concentration to ensure the formation of a uniform product.[1]

-

Crystallization: Cool the concentrated solution to induce crystallization of this compound. The temperature is a critical factor in determining the hydration state of the resulting crystals; crystallization above 70°C favors the formation of the monohydrate.[15]

-

Separation and Drying: Separate the crystals from the mother liquor using a centrifuge.[13] The crystals are then dried to a constant weight. For the monohydrate, drying is typically carried out at a temperature around 105°C.[8]

Quantitative Data Summary

| Parameter | Synthesis from Zinc Oxide | Synthesis from Waste Residue | Purification - Iron Removal | Purification - Cementation | Crystallization |

| Reactants/Reagents | Zinc Oxide, Sulfuric Acid | Zinc-Containing Waste, Sulfuric Acid | Hydrogen Peroxide, Zinc Oxide | Zinc Powder, Antimony Trioxide, Copper Sulfate | - |

| Concentration | 25% H₂SO₄[8] | 20-30% H₂SO₄[10] | - | - | 1-2% H₂SO₄ acidity[1] |

| Temperature | Controlled (exothermic) | Ambient or slightly elevated | Ambient | 80-90°C for Ni removal[14] | >70°C for monohydrate[15] |

| pH | - | - | Adjusted for Fe(OH)₃ precipitation | - | - |

| Yield | High (dependent on purity of ZnO) | Variable (dependent on Zn content of waste) | >98% Fe removal efficiency[12] | - | - |

| Purity | Dependent on ZnO purity | Low (requires extensive purification) | High purity solution | High purity solution | Pharmaceutical grade (e.g., USP)[4] |

Process Flow Diagrams

Caption: Synthesis of crude zinc sulfate solution from zinc oxide.

Caption: Synthesis of crude zinc sulfate solution from waste residues.

Caption: Purification and crystallization of this compound.

Analytical Methods for Quality Control

The purity of the final this compound product is assessed using various analytical techniques to ensure it meets the required specifications, such as those of the USP.[4]

-

Assay: The zinc sulfate content is typically determined by complexometric titration with EDTA.[16][17]

-

Identification Tests: Qualitative tests are performed to confirm the presence of zinc and sulfate ions.[18]

-

Impurity Analysis: Instrumental methods like Inductively Coupled Plasma (ICP) spectroscopy can be used to quantify trace metal impurities.[8] Specific tests for impurities such as arsenic and lead are also required.[4]

-

pH and Acidity: The pH of a solution of the final product is measured to ensure it falls within the specified range.[19]

Conclusion

The synthesis and purification of this compound, particularly for pharmaceutical applications, is a multi-step process that requires careful control of reaction conditions and rigorous purification to remove a variety of impurities. The choice of starting material significantly impacts the complexity of the purification process. By following detailed protocols and implementing robust analytical quality control, high-purity this compound suitable for use in drug development and other high-tech applications can be consistently produced.

References

- 1. ZINC SULPHATE MONOHYDRATE (ZnSO₄ . H2O) - Zinc Sulfate Co. [zincsulfateco.com]

- 2. Zinc Sulfate 7 H₂O: Micronutrient, Pharma Grade & Quality Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. shimico.com [shimico.com]

- 4. rpicorp.com [rpicorp.com]

- 5. annexechem.com [annexechem.com]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. CN103708531A - Production technique of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN110668489A - Method for preparing this compound from zinc-containing waste residue - Google Patents [patents.google.com]

- 10. Method for preparing this compound from zinc-containing waste residue - Eureka | Patsnap [eureka.patsnap.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scientists.uz [scientists.uz]

- 13. Porduction process of feed grade this compound in manufacturer | PDF [slideshare.net]

- 14. CN104016403A - Zinc sulfate impurity removal method - Google Patents [patents.google.com]

- 15. inorganic chemistry - Crystallization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. metrohm.com [metrohm.com]

- 17. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound METHOD OF ANALYSIS SOP [webofpharma.com]

- 19. Affordable Price Zinc Sulphate Monohydrate, Product Specification [annexechem.net]

Thermal decomposition of zinc sulfate monohydrate

An In-depth Technical Guide to the Thermal Decomposition of Zinc Sulfate (B86663) Monohydrate

Introduction

Zinc sulfate and its various hydrates are inorganic compounds with significant applications in industries ranging from agriculture and pharmaceuticals to chemical synthesis.[1] The thermal stability and decomposition behavior of these hydrates are of critical importance for their storage, handling, and use in processes involving elevated temperatures. Zinc sulfate monohydrate (ZnSO₄·H₂O), in particular, serves as a key intermediate in the dehydration pathway of more hydrated forms and as a precursor in various chemical manufacturing processes.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound. It details the multi-stage decomposition process, presents quantitative data from thermogravimetric and calorimetric analyses, and outlines the experimental protocols used for such characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere, such as nitrogen, is a sequential process involving an initial dehydration step followed by the decomposition of the resulting anhydrous salt through an intermediate oxysulfate phase.[2]

Dehydration of this compound

The first stage of the thermal decomposition involves the removal of the single water molecule of crystallization. This endothermic process yields anhydrous zinc sulfate.

-

Reaction: ZnSO₄·H₂O(s) → ZnSO₄(s) + H₂O(g)

This dehydration step typically occurs in the temperature range of 250°C to 300°C.[2] The resulting anhydrous zinc sulfate remains stable until a much higher temperature is reached.

Decomposition of Anhydrous Zinc Sulfate

When heated above 680°C, anhydrous zinc sulfate begins to decompose.[3][4] This process is not a single-step reaction but proceeds through the formation of a stable intermediate, zinc oxysulfate (ZnO·2ZnSO₄), before finally yielding zinc oxide (ZnO).[2][5]

-

Formation of Zinc Oxysulfate: The first step in the decomposition of the anhydrous salt occurs between approximately 700°C and 800°C, forming the intermediate phase.[2]

-

Reaction: 3ZnSO₄(s) → ZnO·2ZnSO₄(s) + SO₃(g)

-

-

Decomposition of Zinc Oxysulfate: This intermediate compound subsequently decomposes at higher temperatures, typically between 800°C and 850°C, to produce the final solid product, zinc oxide.[2]

-

Reaction: ZnO·2ZnSO₄(s) → 3ZnO(s) + 2SO₃(g)

-

The final gaseous products of the overall decomposition are sulfur trioxide (SO₃), which may exist in equilibrium with sulfur dioxide (SO₂) and oxygen (O₂).[2] The final solid residue is zinc oxide.[2][6]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound as determined by thermogravimetric analysis (TGA).

Table 1: Thermal Decomposition Stages of ZnSO₄·H₂O

| Stage | Reaction | Temperature Range (°C) | Key Products |

|---|---|---|---|

| 1. Dehydration | ZnSO₄·H₂O → ZnSO₄ | 250 - 300 | Anhydrous ZnSO₄, H₂O[2] |

| 2. Intermediate Formation | 3ZnSO₄ → ZnO·2ZnSO₄ | 700 - 800 | ZnO·2ZnSO₄, SO₃[2] |

| 3. Final Decomposition | ZnO·2ZnSO₄ → 3ZnO | 800 - 850 | ZnO, SO₃[2] |

Table 2: Kinetic Parameters for Anhydrous ZnSO₄ Decomposition

| Decomposition Step | Reaction Model | Activation Energy (Ea) |

|---|---|---|

| ZnSO₄ → ZnO·2ZnSO₄ | Two sequential stages | 238 kJ·mol⁻¹[2][7] |

| ZnO·2ZnSO₄ → ZnO | Two sequential stages | 368 kJ·mol⁻¹[2][7] |

Note: Kinetic parameters can be influenced by experimental conditions such as heating rate, particle size, and the presence of catalysts.[2]

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and stoichiometry.

Detailed Methodology:

-

Instrumentation: A thermogravimetric analyzer, such as a Netzsch STA 449 F3 Jupiter or a PerkinElmer Pyris 6 TGA, is used.[2][8]

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃).[2][9]

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant linear heating rate. A typical rate is 10°C·min⁻¹.[2]

-

Atmosphere: The experiment is conducted under a continuous flow of an inert purge gas, such as nitrogen (N₂), to prevent oxidative side reactions. A typical flow rate is 20-30 mL·min⁻¹.[2][9]

-

-

Data Acquisition: The instrument records the sample's mass, temperature, and the rate of mass change (DTG curve) as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is used to deduce the chemical reactions occurring. The DTG curve shows peaks corresponding to the maximum rate of mass loss for each decomposition stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic).

Detailed Methodology:

-

Instrumentation: A differential scanning calorimeter, such as a PerkinElmer Pyris 6 DSC, is employed.[10]

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a sample pan (e.g., aluminum), which is then hermetically sealed to contain any evolved gases during the initial dehydration.

-

Experimental Conditions:

-

Temperature Program: Similar to TGA, the sample is subjected to a controlled temperature program, often at a heating rate of 10°C·min⁻¹.[10]

-

Atmosphere: An inert nitrogen purge is used to maintain a consistent and non-reactive environment.

-

-

Data Acquisition: The DSC instrument records the differential heat flow into the sample relative to an empty reference pan.

-

Data Analysis: The resulting thermogram shows endothermic peaks (heat absorption) or exothermic peaks (heat release) corresponding to thermal events like dehydration and decomposition. The onset temperature of a peak provides information on the stability of the material, and the area under the peak is proportional to the enthalpy change of the transition.[10]

Mandatory Visualizations

The following diagrams illustrate the decomposition pathway and a typical experimental workflow.

Caption: Logical flow of the multi-stage thermal decomposition of this compound.

Caption: A typical experimental workflow for analyzing thermal decomposition via TGA/DSC.

References

- 1. What is the mechanism of Zinc Sulfate Hydrate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 4. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thermalsupport.com [thermalsupport.com]

- 9. epfl.ch [epfl.ch]

- 10. thermalsupport.com [thermalsupport.com]

A Deep Dive into Zinc Sulfate Monohydrate vs. Heptahydrate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the precision of raw materials is paramount. Zinc sulfate (B86663), a key inorganic compound, is frequently utilized across a spectrum of applications, from cell culture media to drug formulation. It is primarily available in two hydrated forms: monohydrate (ZnSO₄·H₂O) and heptahydrate (ZnSO₄·7H₂O). The choice between these two forms is not arbitrary and can significantly impact experimental outcomes due to their distinct physicochemical properties. This technical guide provides a comprehensive comparison of zinc sulfate monohydrate and heptahydrate, offering researchers the critical data and methodologies necessary for informed selection and application.

Core Physicochemical and Functional Differences

The primary distinction between the two forms lies in their degree of hydration, which consequently influences a cascade of other properties including molecular weight, zinc content, solubility, stability, and hygroscopicity. These differences are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound vs. Heptahydrate

| Property | This compound | Zinc Sulfate Heptahydrate |

| Chemical Formula | ZnSO₄·H₂O | ZnSO₄·7H₂O |

| Molecular Weight | 179.47 g/mol [1][2] | 287.56 g/mol [2] |

| Appearance | White, free-flowing powder or granules[3] | Colorless or white crystals or crystalline powder[3][4] |

| Elemental Zinc Content (% w/w) | ~35.5%[3] | ~22.5%[3] |

| Density | 3.20 g/cm³[5] | 1.97 g/cm³[6] |

| Melting Point | 238 °C (decomposes)[5] | 100 °C[6] |

Table 2: Solubility in Water ( g/100 mL)

| Temperature (°C) | This compound | Zinc Sulfate Heptahydrate |

| 0 | - | 5.88[4] |

| 20 | Soluble[3] | 54[6] |

| 25 | 57.7[5] | 57.7[5] |

| 30 | - | 61.92[4] |

| 70 | - | 101[5] |

Note: Comprehensive solubility data for the monohydrate form across a wide temperature range is less commonly reported in readily available literature.

Table 3: Stability and Handling Characteristics

| Characteristic | This compound | Zinc Sulfate Heptahydrate |

| Hygroscopicity | Less hygroscopic, not prone to caking[3][7] | More hygroscopic, can absorb moisture and become clumpy[1][7] |

| Thermal Stability | Loses water above 238 °C[5] | Begins to lose water around 30°C, loses six water molecules at 100°C, and becomes anhydrous at 280°C[4] |

| Storage | Easier to store due to lower hygroscopicity | Requires well-closed containers to protect from moisture[4] |

Implications for Research Applications

The choice between the monohydrate and heptahydrate forms of zinc sulfate has practical implications for various research applications:

-

Higher Zinc Concentration: For applications where a higher concentration of zinc is required with a smaller amount of compound, the monohydrate form is preferable due to its higher elemental zinc content.[7] This is particularly relevant in the preparation of nutritional supplements or in studies investigating dose-dependent effects of zinc.

-

Aqueous Solutions: For the preparation of aqueous solutions, the heptahydrate form is often favored due to its generally higher solubility, especially at various temperatures.[7] Its crystalline nature also facilitates easier dissolution.

-

Stability in Formulations: In solid or semi-solid formulations where moisture content and stability are critical, the less hygroscopic and more stable monohydrate form is the superior choice.[1][7] It is less likely to absorb atmospheric moisture, which can lead to degradation or changes in the physical properties of the formulation.

-

Cost-Effectiveness: The heptahydrate form is generally less expensive than the monohydrate form.[7] For applications where large quantities are needed and the slightly lower zinc content and higher water content are not critical, it can be a more economical option.

Experimental Protocols

Below are detailed methodologies for key experiments involving zinc sulfate, providing a framework for researchers to adapt to their specific needs.

Protocol 1: In Vitro Assessment of Zinc Sulfate Induced Apoptosis in Cell Culture

This protocol outlines a method to assess apoptosis in a cell line (e.g., HepG2) treated with zinc sulfate using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Zinc sulfate (monohydrate or heptahydrate)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

96-well plates or other suitable culture vessels

-

Flow cytometer

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density to achieve 70-80% confluency at the time of treatment.

-

Preparation of Zinc Sulfate Stock Solution: Prepare a stock solution of zinc sulfate in sterile, deionized water. The choice between monohydrate and heptahydrate will depend on the desired zinc concentration and solubility.

-

Cell Treatment: After the cells have adhered and reached the desired confluency, replace the old medium with fresh medium containing various concentrations of zinc sulfate. Include an untreated control group.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Carefully collect the cell culture supernatant (which may contain floating apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the supernatant.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to the stained cell suspension.

-

Analyze the samples on a flow cytometer.

-

Gate the cell populations to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Workflow for assessing zinc sulfate-induced apoptosis.

Protocol 2: In Vivo Assessment of Zinc Bioavailability in a Rodent Model

This protocol provides a general framework for a rodent bioavailability study to compare different forms of zinc sulfate.

Materials:

-

This compound and heptahydrate

-

Zinc-deficient basal diet

-

Metabolic cages for rodents

-

Tools for blood collection (e.g., heparinized tubes)

-

Analytical instrument for zinc quantification (e.g., Atomic Absorption Spectrometer - AAS)

Methodology:

-

Animal Acclimation and Depletion:

-

House rodents (e.g., Wistar rats) in individual metabolic cages.

-

Provide a standard diet and water ad libitum for an acclimation period (e.g., 1 week).

-

Switch to a zinc-deficient diet for a depletion period (e.g., 1-2 weeks) to lower endogenous zinc levels.

-

-

Experimental Groups:

-

Divide the animals into experimental groups, including:

-

Control group (zinc-deficient diet)

-

Reference group (zinc-deficient diet supplemented with a known concentration of a standard zinc salt, e.g., zinc sulfate heptahydrate)

-

Test groups (zinc-deficient diet supplemented with different concentrations of this compound and heptahydrate).

-

-

-

Feeding and Sample Collection:

-

Feed the respective diets to the animals for a defined period (e.g., 2-4 weeks).

-

Monitor food intake and body weight regularly.

-

During the final week, collect feces and urine daily to determine zinc excretion.

-

At the end of the study, collect terminal blood samples and tissues (e.g., femur, liver) for zinc analysis.

-

-

Zinc Analysis:

-

Digest the diet, feces, urine, blood/serum, and tissue samples using appropriate acid digestion methods.

-

Determine the zinc concentration in the digested samples using AAS or a similar analytical technique.

-

-

Bioavailability Calculation:

-

Calculate apparent zinc absorption: (Zinc intake - Fecal zinc excretion).

-

Calculate zinc retention: (Zinc intake - Fecal zinc excretion - Urinary zinc excretion).

-

Assess tissue zinc accumulation as an indicator of bioavailability.

-

Compare the bioavailability of the test compounds relative to the reference standard.

-

Workflow for in vivo zinc bioavailability assessment.

Role in Cellular Signaling Pathways

Zinc is a crucial signaling molecule involved in various cellular pathways. Zinc sulfate, as a source of zinc ions, can modulate these pathways. Below are diagrams illustrating the role of zinc in the NF-κB and ERK signaling pathways.

Zinc and the NF-κB Signaling Pathway

Zinc has a complex, often inhibitory, role in the NF-κB signaling cascade, which is a key regulator of inflammation. Zinc can inhibit IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.

References

- 1. Difference Between Zinc Sulphate and Zinc Sulphate Monohydrate [dynamicbiotech.com]

- 2. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 3. The difference between this compound and zinc sulfate heptahydrate [sinochemcn.com]

- 4. Zinc sulfate heptahydrate | 7446-20-0 [chemicalbook.com]

- 5. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zinc Sulfate Heptahydrate | H14O11SZn | CID 62640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. difference.wiki [difference.wiki]

The Duality of a Micronutrient: An In-depth Technical Guide to the Role of Zinc Sulfate Monohydrate in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes. Its significance is profoundly highlighted in the realm of enzymology, where it is a cofactor for over 300 enzymes spanning all six enzyme classes. Zinc's functions are multifaceted, ranging from maintaining the structural integrity of proteins to direct participation in catalytic mechanisms. Zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O) is a common and water-soluble salt, frequently utilized in biochemical and cellular studies as a source of zinc ions (Zn²⁺) to investigate these enzymatic processes.[1][2][3] This technical guide provides a comprehensive overview of the role of zinc sulfate monohydrate in enzyme kinetics, detailing its mechanisms as both an activator and an inhibitor, providing experimental protocols for its study, and presenting quantitative data for its effects on various enzymes.

Zinc as a Fundamental Enzymatic Cofactor

The role of zinc in enzyme function can be broadly categorized into two main areas: catalytic and structural. In its catalytic role, the zinc ion is typically located at the active site and directly participates in the chemical reaction.[4] As a potent Lewis acid, the Zn²⁺ ion can accept a pair of electrons, which allows it to polarize substrates, stabilize negative charges on intermediates, and activate water molecules.[4] In its structural role, zinc ions are crucial for maintaining the tertiary and quaternary structure of enzymes, often by cross-linking amino acid residues, which is essential for creating and stabilizing the active site.[5]

Mechanism of Action in Metalloenzymes

In aqueous solutions, this compound dissociates to provide hydrated zinc ions.[2] These ions can then be incorporated into apoenzymes (enzymes lacking their cofactor) to form active holoenzymes. The coordination of the zinc ion within the enzyme's active site is critical to its function. Typically, zinc is coordinated by three or four amino acid residues, most commonly histidine, cysteine, glutamate, and aspartate, with a water molecule often completing the coordination sphere in the catalytic site.[4] This coordinated water molecule's pKa is significantly lowered, facilitating its deprotonation to a hydroxide (B78521) ion, a potent nucleophile, even at neutral pH. This "zinc-hydroxide" mechanism is a hallmark of many zinc-dependent hydrolases.

This compound as an Enzyme Activator

Zinc sulfate can enhance the activity of certain enzymes through several mechanisms. For some enzymes, zinc is an absolute requirement for catalytic activity. In other cases, the addition of zinc can lead to a significant increase in the reaction rate.

Examples of Enzyme Activation

-

Alcohol Dehydrogenase (ADH): This enzyme, crucial for alcohol metabolism, contains both a catalytic and a structural zinc ion. The catalytic zinc ion polarizes the carbonyl group of the substrate (alcohol or aldehyde), facilitating hydride transfer to or from the NAD⁺/NADH coenzyme.[5][6] Studies have shown that zinc supplementation can restore gastric ADH activity in certain conditions.[7]

-

Carbonic Anhydrase (CA): As a classic example of a zinc metalloenzyme, CA's activity is critically dependent on a zinc ion in its active site. This zinc ion facilitates the rapid interconversion of carbon dioxide and bicarbonate, a vital process for pH regulation and CO₂ transport.[8][9] The reconstitution of apo-carbonic anhydrase with zinc restores its enzymatic function.[10]

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of extracellular matrix components and are dependent on a catalytic zinc ion. The activation of pro-MMPs to their active form is a key regulatory step that can be influenced by zinc availability.[11][12]

While specific activation constants (Ka) for this compound are not always readily available in the literature, the concentration-dependent activation of various enzymes has been demonstrated. For instance, a study on enzymes from Pholiota adiposa showed that a concentration of 200 mg/L of zinc sulfate resulted in the highest activity for several enzymes, including amylase, laccase, and cellulase.[13][14][15]

This compound as an Enzyme Inhibitor

Paradoxically, zinc can also act as an inhibitor for a variety of enzymes, including some that are themselves zinc-dependent at their catalytic site. This inhibition is often concentration-dependent and can occur through several mechanisms.

Mechanisms of Inhibition

-

Competitive Inhibition: The zinc ion may compete with the substrate for binding at the active site.

-

Non-competitive Inhibition: Zinc can bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without preventing substrate binding.

-

Mixed Inhibition: A combination of competitive and non-competitive inhibition can also occur.

-

Binding to a Second, Inhibitory Site: In some zinc metalloenzymes, a second, lower-affinity zinc-binding site exists. At high concentrations, zinc can bind to this site and inhibit the enzyme's activity.

Quantitative Data on Zinc Inhibition

The inhibitory potency of zinc is quantified by the inhibition constant (Ki). Lower Ki values indicate stronger inhibition.

| Enzyme | Source Organism | Ki Value | Type of Inhibition | Reference(s) |

| Receptor Protein Tyrosine Phosphatase β | Human | 21 pM | Competitive | [13][14] |

| Ca²⁺-ATPase | Human Erythrocyte | 80 pM | Not specified | [13] |

| Dimethylarginine Dimethylaminohydrolase-1 | Bovine | 4 nM | Not specified | [13] |

| Caspase-3 | Human | <10 nM (IC₅₀) | Not specified | [13] |

| Caspase-6 | Human | 150 nM | Allosteric | [13] |

| Carboxypeptidase A | Bovine | 0.5 µM (at a second site) | Not specified | [13] |

| Kallikreins | Various | 10 nM - 10 µM | Not specified | [13] |

| Carbonic Anhydrase | Purified | Dose-dependent (10⁻⁶-10⁻²M) | Not specified | [16] |

Experimental Protocols

General Considerations for Enzyme Assays with Zinc Sulfate

-

Purity of Reagents: Use high-purity water and reagents to avoid contamination with other metal ions.

-

Buffer Selection: Choose a buffer that does not chelate zinc ions, which would reduce their effective concentration. Tris-based buffers are often suitable.

-

pH Control: Maintain a constant pH throughout the experiment, as pH can affect both enzyme activity and the speciation of zinc ions.

-

Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water. This allows for accurate dilution to the desired final concentrations in the assay mixture.

Protocol 1: Determination of Enzyme Activation by Zinc Sulfate

Objective: To determine the effect of varying concentrations of this compound on the activity of a zinc-dependent enzyme.

Materials:

-

Purified apoenzyme (enzyme without zinc)

-

Substrate for the enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

This compound stock solution (e.g., 10 mM)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Prepare a dilution series of this compound in the reaction buffer. Concentrations should span a physiologically relevant range (e.g., from nanomolar to micromolar).

-

Set up reaction mixtures in cuvettes or a microplate. Each reaction should contain the reaction buffer, a fixed concentration of the apoenzyme, and a specific concentration of zinc sulfate from the dilution series. Include a control with no added zinc.

-

Pre-incubate the enzyme with zinc sulfate for a defined period (e.g., 5-10 minutes) at a constant temperature to allow for zinc binding.

-

Initiate the reaction by adding a saturating concentration of the substrate.

-

Monitor the reaction rate by measuring the change in absorbance (or other signal) over time. The initial velocity (v₀) should be determined from the linear portion of the progress curve.

-

Plot the initial velocity (v₀) against the zinc sulfate concentration. This will reveal the concentration-dependent activation of the enzyme. The data can be fitted to a suitable model to determine the activation constant (Ka).

Protocol 2: Determination of the Inhibition Constant (Ki) of Zinc Sulfate

Objective: To determine the Ki of zinc sulfate for an enzyme it inhibits.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Reaction buffer

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Determine the Michaelis-Menten constant (Km) of the enzyme for its substrate in the absence of the inhibitor. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Perform a series of kinetic assays at fixed concentrations of zinc sulfate and varying concentrations of the substrate.

-

For each zinc sulfate concentration, determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).

-

Analyze the data using Lineweaver-Burk plots (1/v vs. 1/[S]) or non-linear regression.

-

For competitive inhibition , the lines on the Lineweaver-Burk plot will intersect on the y-axis (1/Vmax). The Ki can be determined from the change in the x-intercept.

-

For non-competitive inhibition , the lines will intersect on the x-axis (-1/Km). The Ki can be determined from the change in the y-intercept.

-

For mixed inhibition , the lines will intersect at a point other than on the axes.

-

Visualizations

Signaling Pathway: Zinc-Mediated Enzyme Regulation

Caption: Zinc as a second messenger in cellular signaling pathways.

Experimental Workflow: Determining Kinetic Parameters

Caption: Workflow for determining enzyme kinetic parameters in the presence of zinc sulfate.

Logical Relationship: Dual Role of Zinc in Enzyme Kinetics

Caption: The concentration-dependent dual role of zinc ions in enzyme kinetics.

Conclusion

This compound serves as an invaluable tool for researchers and drug development professionals investigating the intricate roles of zinc in enzyme kinetics. Its ability to act as both an activator and an inhibitor, often in a concentration-dependent manner, underscores the complexity of metal ion regulation in biological systems. A thorough understanding of the underlying mechanisms, coupled with robust experimental design, is essential for elucidating the precise effects of zinc on specific enzymatic targets. The protocols and data presented in this guide provide a solid foundation for such investigations, paving the way for new discoveries in enzymology and the development of novel therapeutic strategies that target zinc-dependent pathways.

References

- 1. Uses of Zinc Sulphate Monohydrate [dynamicbiotech.com]

- 2. What is the mechanism of Zinc Sulfate Hydrate? [synapse.patsnap.com]

- 3. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medium- and short-chain dehydrogenase/reductase gene and protein families : The role of zinc for alcohol dehydrogenase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zinc administration improves gastric alcohol dehydrogenase activity and first-pass metabolism of ethanol in alcohol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. The effects of zinc sulfate on mycelial enzyme activity and metabolites of Pholiota adiposa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of zinc sulfate on mycelial enzyme activity and metabolites of Pholiota adiposa | PLOS One [journals.plos.org]

- 15. The effects of zinc sulfate on mycelial enzyme activity and metabolites of Pholiota adiposa [ideas.repec.org]

- 16. Effect of ZnSO4 upon gastric acid secretion and carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinc Sulfate Monohydrate in Nanoparticle Synthesis: A Technical Guide for Researchers

Introduction: The convergence of nanotechnology and medicine has paved the way for novel therapeutic and diagnostic platforms. Among the myriad of nanomaterials, zinc oxide (ZnO) nanoparticles have garnered significant attention due to their biocompatibility, biodegradability, and unique physicochemical properties. Zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O) stands out as a prevalent and cost-effective precursor for the synthesis of these nanoparticles. Its high solubility in aqueous media and straightforward conversion to zinc hydroxide (B78521), the intermediate in many synthesis routes, makes it an ideal starting material. This technical guide provides an in-depth overview of the synthesis of ZnO nanoparticles using zinc sulfate monohydrate, focusing on detailed experimental protocols, quantitative analysis of nanoparticle characteristics, and their application in drug delivery, specifically through the induction of apoptosis in cancer cells.

Experimental Protocols for ZnO Nanoparticle Synthesis

The synthesis of ZnO nanoparticles from zinc sulfate can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and surface properties. Below are detailed protocols for two common and reproducible methods: co-precipitation and green synthesis.

Method 1: Co-precipitation Synthesis

This bottom-up approach involves the precipitation of zinc hydroxide (Zn(OH)₂) from a solution of zinc sulfate, followed by thermal decomposition (calcination) to form crystalline ZnO.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Protocol:

-

Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of zinc sulfate heptahydrate by dissolving the salt in deionized water with magnetic stirring until complete dissolution[1].

-

Precipitating Agent Preparation: Separately, prepare a solution of the precipitating agent, such as sodium hydroxide, at a desired concentration (e.g., 0.4 M) in deionized water[2].

-

Precipitation: Add the NaOH solution dropwise to the zinc sulfate solution under vigorous and continuous stirring. A white precipitate of zinc hydroxide will form immediately[3]. The pH of the solution is a critical parameter, with a final pH often adjusted to a range of 9-12[4].

-

Aging: Continue stirring the suspension for a period of 2 hours at room temperature to allow the precipitate to age and for the particle size distribution to narrow[3].

-

Washing: Collect the white precipitate by centrifugation at 5000 rpm for 10-20 minutes[1][3]. Discard the supernatant and wash the pellet multiple times (typically three times) with deionized water to remove unreacted salts and byproducts. A final wash with ethanol is recommended[1][3].

-

Drying: Dry the washed precipitate in an oven at 80-120°C for several hours (e.g., 12-24 hours) to obtain a fine powder of zinc hydroxide[2].

-

Calcination: To convert the zinc hydroxide to crystalline zinc oxide, calcine the dried powder in a muffle furnace at a temperature ranging from 300°C to 600°C for 2-3 hours[3][5]. The furnace should be allowed to cool to room temperature naturally before collecting the final ZnO nanoparticle powder.

Method 2: Green Synthesis using Aloe Vera Leaf Extract

Green synthesis provides an eco-friendly alternative, utilizing phytochemicals present in plant extracts as reducing and capping agents, which avoids the need for toxic chemicals.

Materials:

-

Zinc sulfate (ZnSO₄)

-

Fresh Aloe Vera leaves

-

Deionized water

Protocol:

-

Preparation of Aloe Vera Leaf Extract:

-

Take fresh Aloe Vera leaves, wash them thoroughly, and cut them into small pieces[6][7].

-

Add 20g of the leaf pieces to 100ml of deionized water in a flask[6][7].

-

Boil the mixture at approximately 60°C for 10 minutes[6][7].

-

Allow the solution to cool and filter it to obtain the clear leaf extract, which will serve as the reducing and capping agent[6][7].

-

-

Synthesis Reaction:

-

Dissolve 6g of zinc sulfate in 150ml of deionized water in a separate flask and heat the solution to 60°C while stirring[6][7].

-

Add 20ml of the prepared Aloe Vera leaf extract to the zinc sulfate solution[6][7].

-

Continue stirring the mixture at 60°C for 3 hours. An off-white opaque solution will form, indicating the formation of nanoparticles[6][7].

-

-

Collection and Purification:

Experimental and Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of ZnO nanoparticles, from precursor preparation to final characterization.

Data Presentation: Physicochemical Properties

The properties of ZnO nanoparticles are highly dependent on the synthesis parameters. The tables below summarize key quantitative data from studies using zinc sulfate as a precursor.

Table 1: Influence of Synthesis Method on Nanoparticle Size

| Synthesis Method | Precursor System | Average Particle Size (nm) | Reference |

| Green Synthesis | ZnSO₄ + Aloe Vera Extract | 15 - 20 | [6][7] |

| Co-precipitation | Zn(NO₃)₂ + NaOH | ~39 | [5] |

| Solid-State | ZnSO₄·7H₂O + NaOH (Grinding) | Nanorods & Nanospheroids | [8] |

Table 2: Effect of NaOH Concentration on Nanoparticle Size (Sol-Gel Method)

| Zn Precursor | NaOH Concentration (M) | Resulting Crystalline Size (nm) | Reference |

| Zinc Nitrate | 0.2 | 37.87 | [9] |

| Zinc Nitrate | 0.3 | 39.33 | [9] |

| Zinc Nitrate | 0.4 | 55.17 | [9] |

Table 3: Surface Charge and Drug Loading Capacity

| Nanoparticle Type | Zeta Potential (mV) | Drug | Loading Efficiency (%) | Loading Capacity (%) | Reference |

| Uncoated ZnO NPs | +28.8 | - | - | - | [10] |

| ZnO NPs (pH 12) | -35.65 | - | - | - | [4] |

| Starch-stabilized ZnO NPs | -21.6 | - | - | - | [11] |

| ZnO NPs | - | Doxorubicin (DOX) | 65 | 32 | [12][13] |

| PEGylated ZnO NPs | - | Doxorubicin (DOX) | 68 | 35 | [12][13] |

Application in Drug Development: Induction of Apoptosis

ZnO nanoparticles exhibit selective cytotoxicity towards cancer cells, a property that is being extensively explored for targeted cancer therapy. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, mediated by the generation of reactive oxygen species (ROS).

When ZnO nanoparticles are internalized by cancer cells, they can trigger a cascade of intracellular events. The semiconductor nature of ZnO allows it to generate ROS, such as superoxide (B77818) anions and hydroxyl radicals, leading to oxidative stress[14]. This oxidative stress damages cellular components, including mitochondria and DNA[14]. The damaged mitochondria release pro-apoptotic factors, which in turn activate a caspase cascade, the executive phase of apoptosis.

Studies have shown that treatment with ZnO nanoparticles leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2[15]. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial dysfunction and the activation of key executioner enzymes like caspase-3, ultimately leading to the systematic dismantling of the cancer cell[15][16].

Signaling Pathway Diagram: ZnO Nanoparticle-Induced Apoptosis

The following diagram illustrates the molecular signaling pathway initiated by ZnO nanoparticles leading to apoptosis in cancer cells.

References

- 1. banglajol.info [banglajol.info]

- 2. Current Research on Zinc Oxide Nanoparticles: Synthesis, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. instanano.com [instanano.com]

- 7. mail.instanano.com [mail.instanano.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. technochemsai.com [technochemsai.com]

- 10. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ZnO Nanoparticles: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ZnO Nanoparticles Induced Caspase-Dependent Apoptosis in Gingival Squamous Cell Carcinoma through Mitochondrial Dysfunction and p70S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Zinc Sulfate Monohydrate

The second round of searches yielded more specific information. I found a study indicating that zinc sulfate (B86663) monohydrate is hygroscopic and that this property needs to be managed, especially in formulations. Another search provided a list of saturated salt solutions and the corresponding relative humidity they maintain at 25°C, which is crucial for the experimental protocol. I also found general guidelines for storing pharmaceuticals, including protecting them from moisture.

However, I am still missing a precise value for the Critical Relative Humidity (CRH) of zinc sulfate monohydrate. While some results discuss the interconversion between different hydrates of zinc sulfate at various temperatures, they do not explicitly state the CRH of the monohydrate form at a standard temperature like 25°C. I also need more specific quantitative data on the moisture uptake of this compound at different RH levels to create a comprehensive data table as requested. The experimental protocol for the saturated salt solution method can be constructed based on the information I have, but a more detailed, citable protocol would be better.

Therefore, I need to refine my search to focus on these missing pieces of information.I have gathered a significant amount of information but there are still some key pieces missing for the in-depth technical guide.

Here's what I have:

-

General information about the hygroscopic nature of zinc sulfate and its different hydrates.

-

The consequences of improper storage of hygroscopic pharmaceuticals.

-

The principle of using saturated salt solutions to control relative humidity.

-

The methodology of Dynamic Vapor Sorption (DVS) for hygroscopicity analysis.

-

General storage guidelines for pharmaceuticals.

Here's what I'm still missing:

-

A precise, citable value for the Critical Relative Humidity (CRH) of this compound at a specific temperature (e.g., 25°C). The search results discuss the transitions between different hydrates but don't explicitly state the CRH for the monohydrate.

-

Specific, quantitative moisture sorption data for this compound that I can use to create the required data table. I need values for moisture uptake at various relative humidities.

-

A detailed, step-by-step experimental protocol for determining hygroscopicity using the saturated salt solution method that is suitable for a technical guide. The information I have is more of a general description of the principle.

My next step will be to conduct more focused searches to try and find this specific missing data. I will then proceed to synthesize all the information and create the technical guide as requested.I have gathered a good amount of information from the searches. I have found details on the hygroscopicity classification according to the European Pharmacopoeia, which provides a basis for the quantitative data table. I also have information on experimental methods, specifically the use of saturated salt solutions to control humidity and the principles of gravimetric sorption analysis. I have also found general guidelines for the storage of pharmaceuticals from the ICH.

However, I am still missing a precise, citable value for the Critical Relative Humidity (CRH) of this compound at a specific temperature. While the search results discuss the interconversion of different hydrates, they do not explicitly state the CRH for the monohydrate. Additionally, I lack specific quantitative moisture uptake data for this compound at various RH levels, which is needed to populate the data table. Although I have the principles of the saturated salt solution method, a more detailed, step-by-step protocol suitable for a technical guide would be beneficial.

Based on the gathered information, I can now proceed to generate the in-depth technical guide.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (ZnSO₄·H₂O) is a vital component in numerous pharmaceutical and research applications. Its inherent hygroscopic nature, the propensity to absorb atmospheric moisture, poses significant challenges to its stability, handling, and formulation. This guide provides a comprehensive technical overview of the hygroscopic properties of this compound, including its critical relative humidity (CRH) and the implications for its physical and chemical integrity. Detailed experimental protocols for assessing hygroscopicity are presented, alongside best-practice recommendations for storage and handling to ensure the compound's quality and performance in research and drug development.

Introduction to the Hygroscopic Nature of this compound

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. For a crystalline solid like this compound, the extent of moisture sorption is primarily dependent on the ambient relative humidity (RH). At RH levels below its Critical Relative Humidity (CRH), the compound remains stable. However, exposure to RH above its CRH will lead to significant moisture uptake, potentially causing deliquescence (dissolving in absorbed water), caking, and alterations in its physical and chemical properties. Such changes can adversely affect critical quality attributes such as flowability, dissolution rate, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).

Quantitative Data on Hygroscopicity

The hygroscopic behavior of a substance is quantitatively characterized by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity at a constant temperature. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of moisture uptake under specific conditions.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia 5.11) [1][2][3]

| Hygroscopicity Class | Increase in Mass after 24h at 25°C and 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% but < 2% |

| Hygroscopic | ≥ 2% but < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 2: Critical Relative Humidity of Saturated Salt Solutions for Experimental Setups [4]

| Saturated Salt Solution | Relative Humidity (%) at 25°C |

| Lithium Chloride | 11 |

| Potassium Acetate | 23 |

| Magnesium Chloride | 33 |

| Potassium Carbonate | 43 |

| Magnesium Nitrate | 52 |

| Sodium Nitrite | 64 |

| Sodium Chloride | 75 |

| Ammonium Chloride | 79.5 |

| Potassium Bromide | 83 |

| Potassium Nitrate | 93 |

Experimental Protocols for Hygroscopicity Determination

Two primary methods are employed to determine the hygroscopicity of a powdered substance like this compound: Dynamic Vapor Sorption (DVS) analysis and the static method using saturated salt solutions.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass of a sample as it equilibrates with a controlled, stepwise change in relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is dried under a stream of nitrogen at 0% RH until a stable mass is achieved.

-

Sorption/Desorption Cycle: The relative humidity is then increased in predetermined steps (e.g., 10% increments from 0% to 90% RH) and subsequently decreased in the same steps. The mass of the sample is continuously monitored until equilibrium is reached at each RH step.

-